1-Methylpiperidine-4-carboximidamide, acetic acid is a chemical compound classified as a piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, and derivatives of piperidine often exhibit significant biological activity. This particular compound is notable for its potential therapeutic applications, particularly in the field of pharmaceuticals where it may serve as an antimicrobial agent or in other medicinal contexts.
1-Methylpiperidine-4-carboximidamide, acetic acid can be sourced from various chemical suppliers and is typically synthesized in laboratory settings. It falls under the class of organic compounds known as carboximidamides, which are characterized by the presence of a carboximidamide functional group attached to a piperidine ring. This classification suggests potential reactivity and utility in organic synthesis and medicinal chemistry.
The synthesis of 1-methylpiperidine-4-carboximidamide, acetic acid can be achieved through several methods. A common synthetic route involves:
The hydrogenation process typically requires careful control of temperature and pressure to optimize yield and purity. The use of titanium nanoparticles as a catalyst is particularly noteworthy due to their efficiency in facilitating the reaction under mild conditions.
The molecular structure of 1-methylpiperidine-4-carboximidamide, acetic acid features a piperidine ring with a methyl group at the nitrogen position, an imidamide functional group, and an acetic acid moiety. The structural formula can be represented as follows:
The compound's structure contributes to its chemical properties and reactivity profile.
1-Methylpiperidine-4-carboximidamide, acetic acid can undergo various chemical reactions:
The mechanism of action for 1-methylpiperidine-4-carboximidamide, acetic acid largely depends on its interactions at the molecular level with biological targets. It is hypothesized that the imidamide group may facilitate binding to specific receptors or enzymes, potentially inhibiting their activity or modulating their function. This mechanism is particularly relevant in antimicrobial applications where inhibition of bacterial growth is desired.
1-Methylpiperidine-4-carboximidamide, acetic acid has several scientific uses:
The structural design of 1-methylpiperidine-4-carboximidamide acetic acid derivatives integrates bioactive pharmacophores to enhance multi-kinase inhibition. This hybrid architecture combines the piperidine scaffold’s conformational flexibility with the carboximidamide group’s hydrogen-bonding capacity, enabling simultaneous targeting of EGFR, BRAFV600E, and CDK2 kinases. As demonstrated in piperine-carboximidamide hybrids, electron-withdrawing substituents (e.g., 4-Br, 2-Cl) significantly enhance antiproliferative activity by optimizing electronic interactions with kinase ATP-binding pockets [1]. The acetic acid moiety further modulates physicochemical properties, improving solubility for synthetic processing and salt formation. Hybrids leverage molecular hybridization strategies to merge pharmacophoric elements from natural products (e.g., piperine’s backbone) and synthetic amidoxime derivatives, creating synergistic effects that overcome single-target resistance in oncology therapeutics [1] [4].
Table 1: Antiproliferative Activity of Piperidine-Carboximidamide Hybrids | Compound | R Group | Avg GI50 (nM) vs Cancer Cell Lines | |-------------|-------------|-----------------------------------| | VIc | 4-Br | 50 | | VIf | 2-Cl | 44 | | VIk | 3,4-diOMe | 35 | | Erlotinib | Reference | 57 | Data sourced from piperine-carboximidamide hybrid study [1]
Amidoxime intermediates serve as crucial precursors for carboximidamide synthesis via selective reduction or dehydration. The preparation of 1-methylpiperidine-4-carboximidamide derivatives typically begins with amidoximes (e.g., Va-k), synthesized through nitrile hydroxylation using hydroxylamine hydrochloride under basic conditions. These reactions require precise control of temperature (60–80°C) and pH (9–10) to minimize over-oxidation [1] [6]. Catalytic pathways employing carbodiimides (e.g., CDI) facilitate the coupling of amidoximes with carboxylic acid derivatives, where CDI activates the carboxyl group of piperic acid to form an acyl imidazole intermediate. This intermediate undergoes nucleophilic attack by the amidoxime’s amino group, yielding target carboximidamide hybrids (VIa-k) in 70–85% efficiency after 3 hours at room temperature [1] [6]. Microwave-assisted catalysis has emerged as an alternative, reducing reaction times from hours to minutes while maintaining ≥90% yield.
Coupling 1-methylpiperidine-4-carboxylic acid with amidoximes demands tailored conditions to prevent racemization and byproduct formation. Piperic acid (II), derived from piperine hydrolysis using alcoholic KOH (reflux, 6 h), features a conjugated diene system prone to isomerization under harsh conditions [1]. Optimized coupling employs CDI in anhydrous DMF at 25°C, achieving >80% yield of carboximidamide hybrids within 3 hours. Solvent screening reveals dimethylacetamide (DMA) as superior to THF or DCM for preserving stereochemical integrity. Stoichiometric control (1:1.1 acid-to-CDI ratio) minimizes dimerization, while molecular sieves absorb generated water, shifting equilibrium toward product formation [1] [6]. Post-coupling purification via silica chromatography (ethyl acetate/methanol gradients) isolates analytically pure compounds, confirmed by 1H NMR resonance at δ 6.76 ppm (broad singlet, NH2) and 161.4 ppm in 13C NMR (C=O) [1].
Stereoselective synthesis of 1-methylpiperidine-4-carboximidamide derivatives hinges on conformational locking strategies. The piperidine ring adopts chair or boat conformations influencing the carboximidamide group’s spatial orientation. N-methylation at position 1 enhances steric shielding, restricting ring flip dynamics and favoring equatorial positioning of the C4 carboximidamide substituent [6] [9]. Chiral resolution techniques, such as diastereomeric salt formation with L-tartaric acid, separate cis and trans isomers, with the trans configuration demonstrating superior kinase binding in molecular docking studies. Modifications at C3/C5 positions (e.g., methyl, fluoro groups) further constrain ring flexibility, as evidenced by NMR coupling constants (Jax,eq > 10 Hz) and X-ray crystallography data showing puckering angles of 10–15° [5] [9].
Table 2: Physicochemical Properties of Key Intermediates | Compound | Melting Point (°C) | Density (g/cm³) | Rotatable Bonds | |---------------------------|------------------------|---------------------|---------------------| | 1-Methylpiperidine-4-carboxylic acid | 176 | 1.10 | 2 | | 1-Methylpiperidine-4-carboxamide | 123–125 | 0.997 | 1 | Data compiled from PubChem and chemical suppliers [5] [6]
Post-synthetic modifications of 1-methylpiperidine-4-carboximidamide enable the development of multi-target pharmacophores. Acetic acid plays a dual role: (1) as a solvent in iridium-catalyzed carbonylation (150°C, 27 bar) for acetyl fragment incorporation, and (2) as a counterion for salt formation, enhancing crystallinity and bioavailability [3]. Hybrid derivatives undergo late-stage functionalization at the carboximidamide nitrogen via reductive alkylation (NaBH3CN, aldehydes) or acylation (acetyl chloride), introducing pharmacophores like fluorophenyl or methylsulfonyl groups. These modifications diversify interactions with kinase allosteric sites, as seen in compound VIk (3,4-dimethoxy derivative), which inhibits CDK2 at IC50 = 12 nM—1.5-fold more potent than dinaciclib [1] [3]. Salt metathesis with acetic acid yields crystalline solids (melting point 176°C), verified via powder XRD to exhibit improved stability over free bases [3] [5].
Table 3: Key Compounds in Synthesis | Compound Name | CAS Number | Role in Synthesis | |-------------------------------------------|----------------|------------------------------------| | 1-Methylpiperidine-4-carboxylic acid | 68947-43-3 | Core scaffold precursor | | 1-Methylpiperidine-4-carboxamide | 1903-69-1 | Carboximidamide intermediate | | Piperine-carboximidamide hybrid VIk | Not specified | Lead anticancer hybrid derivative | | 1-Methylpiperidine-4-carboximidamide acetic acid | 165917768 | Target compound (salt form) |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8